Cas no 1114651-27-2 (2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione)

2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione structure
1114651-27-2 structure
Product name:2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No:1114651-27-2
MF:C22H15ClFNO3S2
Molecular Weight:459.940805673599
CID:5342274

2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質

名前と識別子

    • (4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
    • (4-chlorophenyl)-[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]methanone
    • 2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
    • STL095412
    • (4-chlorophenyl)(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone
    • (4-chlorophenyl){6-fluoro-4-[3-(methylsu
    • インチ: 1S/C22H15ClFNO3S2/c1-29-18-4-2-3-17(12-18)25-13-21(22(26)14-5-7-15(23)8-6-14)30(27,28)20-10-9-16(24)11-19(20)25/h2-13H,1H3
    • InChIKey: YTKOXTXSIJZKEL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1=CN(C2C=CC=C(C=2)SC)C2C=C(C=CC=2S1(=O)=O)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 776
  • トポロジー分子極性表面積: 88.1
  • XLogP3: 5.4

2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3411-5681-20mg
2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
1114651-27-2
20mg
$99.0 2023-09-10
Life Chemicals
F3411-5681-5μmol
2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
1114651-27-2
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-5681-3mg
2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
1114651-27-2
3mg
$63.0 2023-09-10
Life Chemicals
F3411-5681-10mg
2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
1114651-27-2
10mg
$79.0 2023-09-10
A2B Chem LLC
BA60979-25mg
2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
1114651-27-2
25mg
$360.00 2024-04-20
Life Chemicals
F3411-5681-5mg
2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
1114651-27-2
5mg
$69.0 2023-09-10
Life Chemicals
F3411-5681-10μmol
2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
1114651-27-2
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-5681-4mg
2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
1114651-27-2
4mg
$66.0 2023-09-10
A2B Chem LLC
BA60979-1mg
2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
1114651-27-2
1mg
$245.00 2024-04-20
Life Chemicals
F3411-5681-20μmol
2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
1114651-27-2
20μmol
$79.0 2023-09-10

2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献

2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報

Research Brief on 2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione (CAS: 1114651-27-2)

2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione (CAS: 1114651-27-2) is a novel benzothiazine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a 4-chlorobenzoyl group, a fluorine substituent, and a methylsulfanylphenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of intense scientific inquiry.

The primary objective of recent research has been to elucidate the biological activity and therapeutic potential of this compound. Initial studies have demonstrated its efficacy as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The compound's ability to modulate key signaling pathways has positioned it as a candidate for further development in drug discovery programs targeting chronic inflammatory diseases and certain types of cancer.

In terms of methodology, researchers have employed a combination of in vitro and in vivo approaches to evaluate the compound's pharmacological profile. High-throughput screening assays have been utilized to assess its inhibitory activity against a panel of enzymes, while molecular docking studies have provided insights into its binding interactions at the atomic level. Additionally, animal models have been used to investigate its pharmacokinetic properties and therapeutic efficacy in disease-relevant contexts.

Recent findings have revealed that 2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione exhibits selective inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), two enzymes implicated in inflammation and immune response. The compound's dual inhibitory activity suggests its potential as a multi-target therapeutic agent, offering advantages over single-target inhibitors in terms of efficacy and reduced side effects. Furthermore, its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, underscores its suitability for further development.

In conclusion, the latest research on 2-(4-chlorobenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione highlights its significant potential as a therapeutic agent in the treatment of inflammatory diseases and possibly cancer. Its unique structural attributes and promising pharmacological properties warrant continued investigation, including preclinical and clinical studies, to fully realize its therapeutic potential. Future research directions may include optimization of its chemical structure to enhance potency and selectivity, as well as exploration of its applications in combination therapies.

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